molecular formula C9H11NO2 B14942454 N,N-Dimethyl-2H-1,3-benzodioxol-5-amine

N,N-Dimethyl-2H-1,3-benzodioxol-5-amine

Cat. No.: B14942454
M. Wt: 165.19 g/mol
InChI Key: GROPYPAEPIBAAR-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N,N-DIMETHYLAMINE: is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N,N-DIMETHYLAMINE typically involves the reaction of 1,3-benzodioxole with dimethylamine. One common method is the reductive amination of 1,3-benzodioxole-5-carbaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

On an industrial scale, the production of N-(1,3-BENZODIOXOL-5-YL)-N,N-DIMETHYLAMINE may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine, chlorine) for halogenation.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-N,N-DIMETHYLAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1,3-BENZODIOXOL-5-YL)-N,N-DIMETHYLAMINE can be compared with other similar compounds, such as:

The uniqueness of N-(1,3-BENZODIOXOL-5-YL)-N,N-DIMETHYLAMINE lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N,N-dimethyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C9H11NO2/c1-10(2)7-3-4-8-9(5-7)12-6-11-8/h3-5H,6H2,1-2H3

InChI Key

GROPYPAEPIBAAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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